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Compound of Interest

Compound Name: 2,3-Dichlorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorophenylboronic acid is a synthetic organoboron compound that has garnered
significant interest in the fields of organic chemistry and medicinal chemistry. Its utility as a
versatile building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-
Miyaura reaction, allows for the efficient formation of carbon-carbon bonds. This capability is
crucial for the synthesis of complex organic molecules, including pharmaceuticals and
functional materials. Furthermore, recent studies have highlighted its role as a precursor for the
development of potent enzyme inhibitors, making it a valuable scaffold for drug discovery
programs. This guide provides an in-depth overview of the physicochemical properties,
synthesis, and key applications of 2,3-Dichlorophenylboronic acid.

Physicochemical and Safety Data

The key properties of 2,3-Dichlorophenylboronic acid are summarized in the table below.
This data is essential for its proper handling, storage, and application in experimental settings.
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Property Value

CAS Number 151169-74-3

Molecular Formula CeHsBCI202

Molecular Weight 190.82 g/mol

Appearance White to off-white or light yellow
powder/crystals[1][2][3]

Melting Point 125 °C (decomposes)[4]

Purity (Typical) 297% (HPLC)[3]

InChl Key TYIKXPOMOYDGCS-UHFFFAQOY SA-N[2][3][4]

SMILES OB(O)clccec(ClclCl2][4]

Storage Conditions

Store at -20°C for long-term stability[1]

Safety Information

Personal Protective Equipment: Eyeshields,

gloves, N95 dust mask[4]

Synthesis and Experimental Protocols
Synthesis of 2,3-Dichlorophenylboronic Acid

The synthesis of 2,3-Dichlorophenylboronic acid can be achieved via the formation of a

Grignard reagent from 1-bromo-2,3-dichlorobenzene, followed by reaction with a trialkyl borate

and subsequent acidic hydrolysis.

Experimental Protocol:

o Grignard Reagent Formation: To a dry three-necked flask under an argon atmosphere, add

magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A
solution of 1-bromo-2,3-dichlorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF)
is then added dropwise to the magnesium turnings. The reaction mixture is stirred and gently
heated to maintain a steady reflux until the magnesium is consumed.

» Borylation: The freshly prepared Grignard reagent is cooled to -78 °C in a dry ice/acetone
bath. A solution of trimethyl borate (1.5 equivalents) in anhydrous THF is added dropwise,
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maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature
for 2 hours and then allowed to warm to room temperature overnight.

Hydrolysis and Work-up: The reaction is quenched by the slow addition of 2 M hydrochloric
acid at 0 °C until the solution becomes acidic (pH ~2). The mixture is then stirred for 1 hour
at room temperature. The aqueous layer is extracted three times with ethyl acetate.

Purification: The combined organic layers are washed with brine, dried over anhydrous
magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude
product is then purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl
acetate) to yield 2,3-Dichlorophenylboronic acid as a white to off-white solid.
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Synthesis Workflow
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Caption: Synthesis workflow for 2,3-Dichlorophenylboronic acid.

Application in Suzuki-Miyaura Cross-Coupling
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2,3-Dichlorophenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions
to form biaryl structures. A representative protocol for its use in the synthesis of a complex
heterocyclic compound is provided below, based on a literature procedure.[4][5]

Experimental Protocol:

Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., a substituted brominated
pyrrolotriazine, 1.0 equivalent), 2,3-Dichlorophenylboronic acid (1.2 equivalents), and
potassium phosphate (KsPOa4, 2.0 equivalents).

Solvent and Catalyst Addition: Add anhydrous dioxane as the solvent. Degas the mixture by
bubbling argon through it for 15-20 minutes. To this mixture, add the palladium catalyst, [1,1'-
Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Clz, 0.05 equivalents).

Reaction Execution: Seal the vessel and heat the reaction mixture to 90 °C with vigorous
stirring for 10-12 hours.

Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography
(TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the
reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with
water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude product is then purified by flash column chromatography
on silica gel to yield the desired biaryl product.
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Suzuki-Miyaura Catalytic Cycle
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery: SHP2 Inhibition
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Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the
PTPN11 gene, is a critical signaling protein that plays a role in various cellular processes,
including proliferation and survival.[6] Hyperactivation of the SHP2 pathway is implicated in
various cancers and developmental disorders.[5] Consequently, SHP2 has emerged as a
significant target for therapeutic intervention.

2,3-Dichlorophenylboronic acid has been identified as a key building block for the synthesis
of potent and selective allosteric inhibitors of SHP2.[5][7] While the compound itself is noted to
inhibit SHP2 in vitro, its primary value lies in its incorporation into more complex molecules that
exhibit high inhibitory activity.[7] For example, a potent SHP2 allosteric inhibitor, PB17-026-01,
was synthesized using 2,3-Dichlorophenylboronic acid as a key reactant in a Suzuki-Miyaura
coupling step.[5] This derivative demonstrated an ICso value of 38.9 nM against SHP2,
highlighting the importance of the 2,3-dichlorophenyl moiety for potent inhibition.[5]

The SHP2 protein is a key component of the RAS-MAPK signaling pathway. Its inhibition can
block downstream signaling that promotes cell growth and survival, making it an attractive
strategy for cancer therapy.
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Simplified SHP2 Signaling Pathway
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Caption: Role of SHP2 in the RAS-MAPK pathway and the point of inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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